3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole
Description
3-(1,4-Dimethylpyrrolidin-2-yl)-1H-indole is an indole-derived compound characterized by a dimethylpyrrolidine substituent at the 3-position of the indole scaffold. This article compares 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole with two closely related indole derivatives, emphasizing structural distinctions, biological activity, and implications for drug development.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-7-14(16(2)9-10)12-8-15-13-6-4-3-5-11(12)13/h3-6,8,10,14-15H,7,9H2,1-2H3 |
InChI Key |
CPVLDFVZMUZGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)C)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Substitution with Methyl Groups: The 2-position of the pyrrolidine ring is then substituted with methyl groups using methylating agents like methyl iodide in the presence of a base.
Coupling with Indole: The final step involves coupling the substituted pyrrolidine ring with an indole moiety. This can be achieved through a variety of coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dimethylpyrrolidin-2-yl)-1H-indole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(1,4-Dimethylpyrrolidin-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Indole Derivatives
The compound’s unique 1,4-dimethylpyrrolidine substituent distinguishes it from other indole derivatives. Key structural analogs include:
N-Hydroxycinnamamide-based HDAC inhibitors with indole-containing cap groups.
3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole derivatives .
Table 1: Structural and Functional Comparison
| Compound | Substituent at Indole Position 3 | Core Biological Activity | Key Structural Features |
|---|---|---|---|
| 3-(1,4-Dimethylpyrrolidin-2-yl)-1H-indole | 1,4-Dimethylpyrrolidine ring | Inferred HDAC inhibition | Rigid, hydrophobic pyrrolidine moiety |
| N-Hydroxycinnamamide-based HDACIs | Indole cap group + hydroxamic acid | HDAC inhibition (comparable to SAHA) | Flexible cinnamamide linker |
| 3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole | Piperazine ring with N-4 substitutions | Cytotoxicity (IC50 <10 μM) | Polar, basic piperazine moiety |
Structural Insights :
- Unlike the hydroxamic acid -containing HDAC inhibitors, the target compound lacks this zinc-binding group, suggesting distinct binding mechanisms if HDAC inhibition is observed .
HDAC Inhibition
N-Hydroxycinnamamide-indole hybrids demonstrated HDAC inhibition potency similar to vorinostat (SAHA), a clinically approved HDAC inhibitor, with IC50 values in the nanomolar range. Their indole cap group likely contributes to surface interactions with HDAC enzymes . For 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole, the absence of a hydroxamic acid moiety implies that any HDAC inhibitory activity would rely on alternative binding mechanisms, possibly through the indole scaffold’s planar aromatic system.
Cytotoxicity
3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole derivatives exhibited potent cytotoxicity (IC50 <10 μM) against multiple cancer cell lines. Activity depended critically on N-4 piperazine substitutions (e.g., electron-withdrawing groups enhanced potency) .
Implications for Drug Development
- Pharmacokinetics : The dimethylpyrrolidine group may improve metabolic stability compared to piperazine derivatives, which are prone to oxidation .
- Target Selectivity : Structural rigidity from the pyrrolidine ring could reduce off-target effects, a common issue with flexible cinnamamide-based HDAC inhibitors .
- Synergistic Design : Hybridizing the dimethylpyrrolidine-indole scaffold with hydroxamic acid or other zinc-binding groups could merge HDAC inhibition with enhanced bioavailability.
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C14H18N2
- Molecular Weight : 214.31 g/mol
- Structural Features : The compound consists of an indole ring fused to a pyrrolidine ring, which contains two methyl groups at the 1 and 4 positions. This unique structure may influence its biological interactions and reactivity.
The biological activity of 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in various metabolic pathways. This inhibition could modulate physiological processes, making it a candidate for therapeutic applications.
- Interaction with Molecular Targets : Preliminary studies suggest that the compound might interact with molecular targets associated with antimicrobial and anticancer activities, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Properties
Research indicates that compounds similar to 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole exhibit antimicrobial properties. While specific studies on this compound are sparse, its structural analogs have shown effectiveness against various bacterial strains, suggesting potential for further exploration in this area.
Anticancer Potential
Indole derivatives are often investigated for their anticancer properties due to their ability to modulate signaling pathways associated with cancer cell proliferation and survival. The presence of the pyrrolidine moiety might enhance these effects, making 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole a promising candidate for anticancer drug development .
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole, it is useful to compare it with structurally similar compounds:
Future Directions in Research
Given the promising biological activities associated with indole and pyrrolidine derivatives:
- Further Investigation : More targeted studies are needed to explore the specific biological activities of 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole.
- Clinical Trials : If initial laboratory results are positive, advancing to preclinical and clinical trials could establish its efficacy and safety profile.
- Mechanistic Studies : Detailed mechanistic studies should be conducted to better understand how this compound interacts with biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
